Cas no 1568207-45-3 ((R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one)

(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one 化学的及び物理的性質
名前と識別子
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- (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
- (2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
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- インチ: 1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3/t8-/m1/s1
- InChIKey: RFVWKOBWXWXEQU-MRVPVSSYSA-N
- ほほえんだ: OC1CCN(C([C@@H](CC)N)=O)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 66.6
- 疎水性パラメータ計算基準値(XlogP): -0.4
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A129008933-5g |
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |
1568207-45-3 | 85% | 5g |
1,714.68 USD | 2021-06-01 | |
Chemenu | CM506692-1g |
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |
1568207-45-3 | 97% | 1g |
$485 | 2022-09-02 | |
Alichem | A129008933-1g |
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |
1568207-45-3 | 85% | 1g |
509.85 USD | 2021-06-01 |
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-oneに関する追加情報
Comprehensive Overview of (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one (CAS No. 1568207-45-3)
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a specialized chiral compound with significant potential in pharmaceutical research and development. Its unique structure, featuring a 4-hydroxypiperidine moiety and an amino ketone functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS No. 1568207-45-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
The growing interest in chiral building blocks and piperidine derivatives has positioned (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one as a subject of extensive study. Recent trends in drug discovery emphasize the importance of stereoselective synthesis, where this compound's (R)-configuration plays a pivotal role. Researchers are particularly intrigued by its potential applications in central nervous system (CNS) therapeutics and enzyme inhibition, aligning with current industry focus areas such as neurodegenerative disease research and precision medicine.
From a synthetic chemistry perspective, the compound's hydroxypiperidine scaffold offers versatile reactivity patterns. This characteristic has led to its exploration in peptide mimetics and small molecule drug design, addressing frequent queries about bioisosteric replacements in medicinal chemistry forums. The presence of both amino and ketone functionalities enables diverse structure-activity relationship (SAR) studies, a topic consistently ranking high in academic search databases.
Analytical characterization of CAS No. 1568207-45-3 typically involves advanced techniques such as chiral HPLC and NMR spectroscopy, reflecting the pharmaceutical industry's demand for rigorous quality control standards. The compound's physicochemical properties, including solubility and stability profiles, are frequently discussed in preformulation studies—a trending subject among formulation scientists optimizing drug delivery systems.
Commercial availability of (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one has increased significantly to meet rising demand from contract research organizations (CROs) and academic laboratories. Suppliers often highlight its application in high-throughput screening libraries, responding to market needs for diverse chemical space exploration. The compound's patent landscape reveals innovative uses in kinase inhibitor development, connecting to popular searches about targeted cancer therapies.
Environmental and safety considerations for 1568207-45-3 follow standard laboratory protocols for amino ketone compounds. Recent publications emphasize green chemistry approaches in its synthesis, addressing sustainability concerns prevalent in modern pharmaceutical manufacturing. These developments correlate with increasing searches for eco-friendly synthetic routes and process intensification methodologies.
The future outlook for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one appears promising, particularly in fragment-based drug discovery (FBDD). Its moderate molecular weight and balanced lipophilicity profile make it suitable for lead optimization programs, a subject generating substantial discussion in computational chemistry circles. As artificial intelligence gains traction in molecular property prediction, this compound serves as an excellent case study for cheminformatics algorithms validation.
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